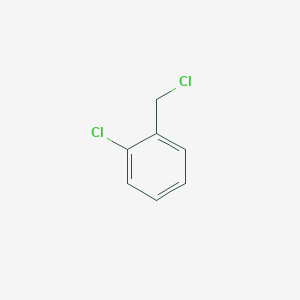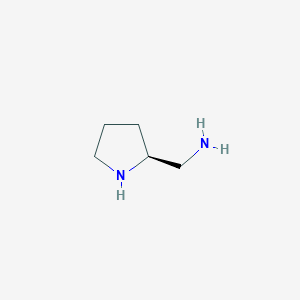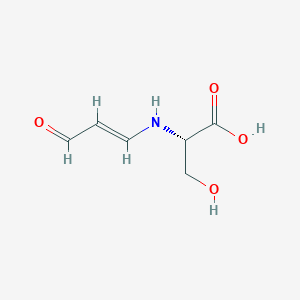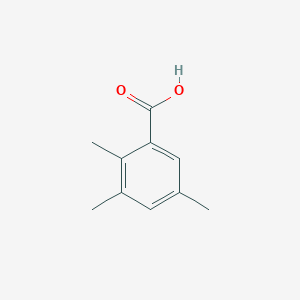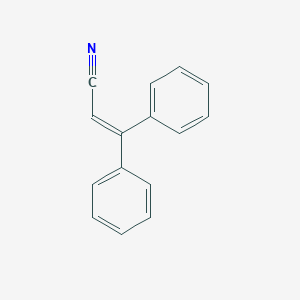
3,3-二苯基丙烯腈
概述
描述
Synthesis Analysis
The synthesis of 3,3-Diphenylacrylonitrile is achieved from readily available starting materials. Its well-defined structure and ease of synthesis make it a valuable compound for various scientific research applications. The structures of all the compounds were defined by melting point, elemental analysis, FT-IR, 1H, 13C, 13C-APT, and HETCOR-NMR spectroscopy .Molecular Structure Analysis
3,3-Diphenylacrylonitrile has a well-defined structure. Due to the presence of the cyano group (C≡N), it readily undergoes polymerization reactions to form different types of polymers, including polyacrylates and polymethacrylates.Chemical Reactions Analysis
3,3-Diphenylacrylonitrile readily undergoes polymerization reactions due to the presence of the cyano group (C≡N). It serves as a versatile building block for the synthesis of various polymers .Physical And Chemical Properties Analysis
3,3-Diphenylacrylonitrile has a molecular weight of 205.25 g/mol. It has a computed XLogP3-AA value of 4, indicating its lipophilicity. It has no hydrogen bond donors and one hydrogen bond acceptor. It has two rotatable bonds. Its exact mass and monoisotopic mass are both 205.089149355 g/mol. Its topological polar surface area is 23.8 Ų .科学研究应用
Organic Synthesis
3,3-Diphenylacrylonitrile is used as a building block for the synthesis of more complex molecules, particularly those containing the cinnamyl (C6H5CH=CH-CH2-) group. It has been used in the synthesis of a novel thermally stable compound, 2,2’- ( ( [1,1′-biphenyl]-4,4′-diylbis (phenylazanediyl))bis (4,1-phenylene))bis (3,3-diphenylacrylonitrile) (BP2TPAN), which exhibits aggregation-induced emission (AIE) characteristics .
Materials Science
In the field of materials science, 3,3-Diphenylacrylonitrile has been used in the construction of AIE-active pyridinyl-diphenylacrylonitrile derivatives . These derivatives have been used to finely modulate optical properties through the regulation of the electron-donating (D)–electron-accepting (A) effect . It has also been used in the creation of a chiral diphenylacrylonitrile–perylene liquid crystal, which exhibits circularly polarized luminescence in the aggregated state .
Pharmaceutical Research
3,3-Diphenylacrylonitrile is used as a starting material for the synthesis of potential pharmaceuticals due to its reactive cyano (C≡N) group . It is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation, and quality control applications .
Light Conversion Films
3,3-Diphenylacrylonitrile has been used in the preparation of light conversion films . These films are doped with compounds synthesized from 3,3-Diphenylacrylonitrile and exhibit excellent photo stability and ultraviolet light conversion properties .
Aggregation-Induced Emission (AIE)
3,3-Diphenylacrylonitrile has been used in the study of aggregation-induced emission (AIE), a unique photo-physical phenomenon . AIE-active compounds, such as those derived from 3,3-Diphenylacrylonitrile, have a wide range of applications due to their excellent luminous properties .
未来方向
3,3-Diphenylacrylonitrile has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes with high fluorescence in both solution and an aggregated state by combining DRET and FRET processes in a single donor–acceptor system . This suggests potential future directions in the development of novel fluorescent materials.
属性
IUPAC Name |
3,3-diphenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGWQFSLTSPRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298040 | |
| Record name | 3,3-Diphenylacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylacrylonitrile | |
CAS RN |
3531-24-6 | |
| Record name | 3,3-Diphenylacrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Diphenylacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenenitrile, 3,3-diphenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,3-Diphenylacrylonitrile interesting for optoelectronic applications?
A: 3,3-Diphenylacrylonitrile and its derivatives exhibit Aggregation-Induced Emission (AIE) properties [, ]. This means their fluorescence is significantly enhanced in the solid state or aggregated form compared to their dilute solutions. This characteristic makes them promising candidates for developing highly efficient light-emitting devices, sensors, and fluorescent probes.
Q2: How does the molecular structure of 3,3-Diphenylacrylonitrile-based compounds influence their fluorescence properties?
A: Studies have shown that incorporating 3,3-Diphenylacrylonitrile as a core unit with various substituents can significantly impact its AIE properties and emission color [, ]. For instance, introducing bulky groups like tetraphenylmethane or tetraphenyladamantane can hinder molecular rotation and enhance fluorescence quantum yields []. Additionally, modifying the electronic properties of the substituents can tune the emission wavelength, enabling the development of materials with tailored optical properties for specific applications.
Q3: Are there any challenges in using 3,3-Diphenylacrylonitrile derivatives for long-term applications like agricultural films?
A: While promising, 3,3-Diphenylacrylonitrile derivatives can exhibit varying degrees of photostability, particularly under prolonged exposure to UV radiation []. Research indicates that some derivatives undergo ring-closing oxidation reactions, leading to a decrease in fluorescence intensity over time. Overcoming this limitation through strategic molecular design and the development of protective measures is crucial for their successful implementation in long-term applications.
Q4: What are the current research directions for improving the performance of 3,3-Diphenylacrylonitrile-based materials?
A: Current research focuses on enhancing the stability and efficiency of 3,3-Diphenylacrylonitrile-based materials. This involves exploring different molecular designs to optimize AIE properties, improve photostability, and fine-tune the emission wavelength. Researchers are also investigating various processing techniques, such as doping into polymer matrices [, ], to enhance their processability and mechanical properties for practical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)


